molecular formula C15H22N2O3S B2874923 N-(2,3-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 915891-71-3

N-(2,3-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2874923
CAS No.: 915891-71-3
M. Wt: 310.41
InChI Key: QXKUEYUBMRMXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,3-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide” is a chemical compound . The molecular formula for this compound is C14H20N2O .

Scientific Research Applications

Antimyotonic Agents and Skeletal Muscle Sodium Channel Blockers

One study focused on the development of antimyotonic agents through the synthesis of constrained analogues of tocainide, highlighting their role as potent skeletal muscle sodium channel blockers. These analogues exhibited a significant increase in both potency and use-dependent block compared to tocainide, suggesting their potential application in treating conditions like myotonia (Catalano et al., 2008).

Molecular Interaction with CB1 Cannabinoid Receptor

Another study investigated the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, offering insights into the compound's binding and antagonist activity at the receptor. The study employed molecular orbital methods and 3D-QSAR models, contributing valuable information for the development of cannabinoid receptor ligands (Shim et al., 2002).

Hyperbranched Polymers Synthesis

Research into the synthesis of hyperbranched polymers from A2 and BB‘2 type monomers showcased the application of specific piperidine compounds in creating water-soluble and organic solvent-soluble polymers. This work not only demonstrates the compound's utility in polymer science but also sheds light on the polymerization mechanisms involved (Yan & Gao, 2000).

Synthesis of Polyamides and Poly(amide-imide)s

The synthesis of polyamides and poly(amide-imide)s derived from aromatic compounds, including applications of piperidine derivatives, was explored in another study. These materials, characterized by high thermal stability and solubility in polar solvents, find applications in various fields, including the development of advanced materials with specific mechanical and thermal properties (Saxena et al., 2003).

Catalysis in Organic Synthesis

A study on l-Piperazine-2-carboxylic acid-derived N-formamide highlighted its role as a highly enantioselective Lewis basic catalyst for the hydrosilylation of N-aryl imines, indicating the compound's significance in synthetic chemistry for producing high yields and enantioselectivities across a broad range of substrates (Wang et al., 2006).

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-11-6-4-8-14(12(11)2)16-15(18)13-7-5-9-17(10-13)21(3,19)20/h4,6,8,13H,5,7,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKUEYUBMRMXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.